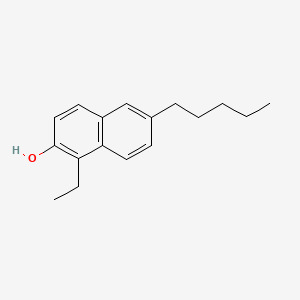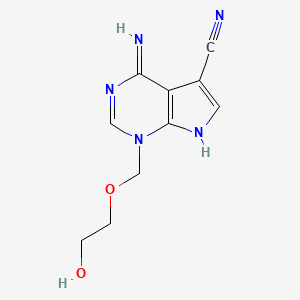
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and nitriles. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrrolopyrimidines, while reduction could produce amino derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, which can be useful in drug development.
Medicine
In medicine, compounds like 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile are investigated for their potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile can be compared with other pyrrolopyrimidines, such as:
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- 4-Amino-1-(2-methoxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy-ethoxymethyl group, for example, may enhance its solubility and interaction with biological targets.
属性
CAS 编号 |
120386-07-4 |
|---|---|
分子式 |
C10H11N5O2 |
分子量 |
233.23 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O2/c11-3-7-4-13-10-8(7)9(12)14-5-15(10)6-17-2-1-16/h4-5,12-13,16H,1-2,6H2 |
InChI 键 |
XDEKLCCLBMTSEI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1)N(C=NC2=N)COCCO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


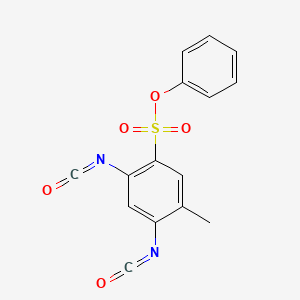
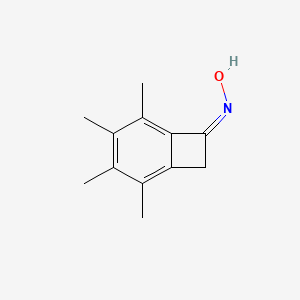

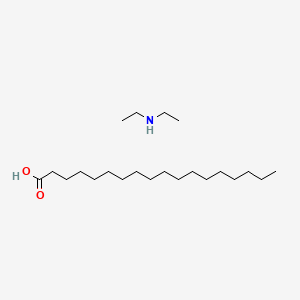
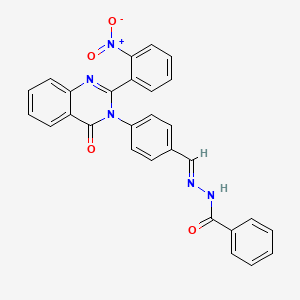
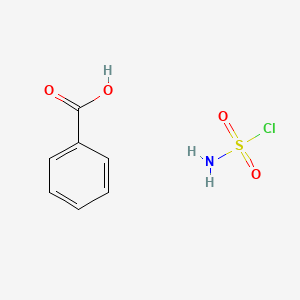

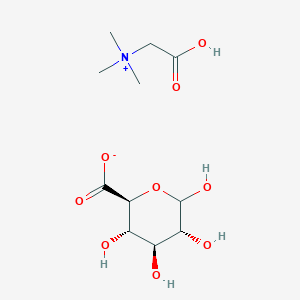
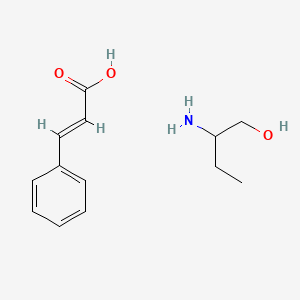
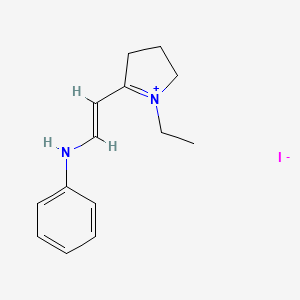
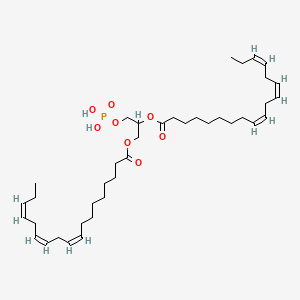
![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
